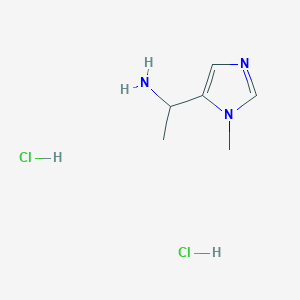

1-(1-methyl-1H-imidazol-5-yl)ethan-1-amine dihydrochloride

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of 1-(1-methyl-1H-imidazol-5-yl)ethan-1-amine dihydrochloride follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen atoms. The primary International Union of Pure and Applied Chemistry name for the free base form is 1-(3-methylimidazol-4-yl)ethanamine, which reflects the substitution pattern on the imidazole ring and the presence of the ethylamine side chain. Alternative accepted nomenclature includes 1-(1-methyl-1H-imidazol-5-yl)ethanamine, which emphasizes the specific position numbering system commonly used for imidazole derivatives. The compound is also known by several synonyms that reflect different numbering conventions and structural perspectives.

The Chemical Abstracts Service registry numbers provide definitive identification for both forms of the compound. The free base form carries the Chemical Abstracts Service number 1509765-41-6, while the dihydrochloride salt is assigned 2097932-00-6. Additional registry numbers including 887-880-7 have been reported in various databases, reflecting the complexity of chemical nomenclature systems and the evolution of registration practices. The systematic naming follows the principle of identifying the imidazole ring as the primary heterocyclic structure, with methyl substitution at the nitrogen-1 position and an ethylamine substituent at the carbon-5 position.

Properties

IUPAC Name |

1-(3-methylimidazol-4-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.2ClH/c1-5(7)6-3-8-4-9(6)2;;/h3-5H,7H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMXREEJZYIHRSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CN1C)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that imidazole derivatives have been known to interact with a broad range of targets due to their versatile chemical and biological properties .

Mode of Action

Imidazole derivatives, in general, are known for their broad range of chemical and biological properties, which allows them to interact with various biological targets .

Biochemical Pathways

1-(1-methyl-1H-imidazol-5-yl)ethan-1-amine is a metabolite in the histidine metabolism pathway, produced by the enzyme histamine 1-methyltransferase

Result of Action

Imidazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Biochemical Analysis

Biochemical Properties

1-(1-methyl-1H-imidazol-5-yl)ethan-1-amine dihydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as those catalyzing the conversion of substrates in glycolysis and gluconeogenesis . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity and the overall metabolic flux.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can alter the expression of genes involved in metabolic pathways, leading to changes in the levels of key metabolites. Additionally, it affects cell signaling pathways by interacting with receptors and other signaling molecules, thereby influencing cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their activity . This binding can result in conformational changes in the target molecules, thereby affecting their function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions . It can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can modulate metabolic pathways and cellular functions without causing significant toxicity . At higher doses, it can lead to toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in glycolysis, gluconeogenesis, and other metabolic processes . These interactions can influence the metabolic flux and the levels of various metabolites, thereby affecting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is often directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within these compartments can influence its interactions with other biomolecules and its overall biochemical activity.

Biological Activity

1-(1-Methyl-1H-imidazol-5-yl)ethan-1-amine dihydrochloride, also known by its CAS number 1965309-70-9, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, enzyme inhibition, and other relevant pharmacological effects.

- Molecular Formula : C₅H₁₁Cl₂N₃

- Molecular Weight : 184.07 g/mol

- Appearance : White to off-white solid

- Purity : ≥97.0% (HPLC) .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various imidazole derivatives, including this compound. The compound exhibits significant antibacterial and antifungal activities.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0048 - 0.0195 mg/mL |

| Candida albicans | 0.0048 - 0.039 mg/mL |

The compound demonstrated complete inhibition of bacterial growth within a short time frame, indicating its potential as a therapeutic agent against infections caused by these pathogens .

Enzyme Inhibition

The compound's structural features suggest potential interactions with various enzymes. Notably, it has been studied for its inhibitory effects on specific kinases and enzymes involved in cancer progression.

Case Study: FGFR1 Inhibition

In a series of experiments, derivatives of imidazole were tested for their ability to inhibit fibroblast growth factor receptor 1 (FGFR1). One derivative exhibited an IC50 value of 15.0 nM, indicating strong enzymatic inhibition and modest anti-proliferative activity (IC50 = 642.1 nM) . These findings suggest that the imidazole scaffold can be optimized for enhanced biological activity.

Structure-Activity Relationship (SAR)

The biological activity of imidazole derivatives is often linked to their molecular structure. SAR studies indicate that substituents at specific positions on the imidazole ring significantly influence their pharmacological properties.

| Substituent Position | Effect on Activity |

|---|---|

| 4-position | Essential for FGFR1 inhibition |

| 6-position | Influences cellular activity |

These insights are crucial for the design of more potent analogs with improved efficacy against targeted enzymes .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

1-(1-methyl-1H-imidazol-5-yl)ethan-1-amine dihydrochloride has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structural features suggest it may interact with biological targets relevant to various diseases.

Case Study: Anticancer Activity

A study conducted on imidazole derivatives, including this compound, demonstrated significant anticancer activity against various cancer cell lines. The compound exhibited cytotoxic effects through mechanisms involving apoptosis and cell cycle arrest, suggesting its potential as a lead compound for cancer therapy .

Biochemistry

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, imidazole derivatives have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression and other diseases. The inhibition of HDACs by compounds like this compound could provide insights into new therapeutic strategies for cancer treatment .

Neurotransmitter Modulation

The compound's structural similarity to neurotransmitters suggests possible interactions with neurotransmitter receptors. Preliminary studies suggest that it may influence serotonin receptors, which are critical in mood regulation and could have implications for treating depression and anxiety disorders .

Material Science

Synthesis of Functional Materials

The unique properties of this compound make it suitable for the synthesis of functional materials. It can be used as a building block in the development of polymers with specific functionalities, such as enhanced electrical conductivity or improved mechanical properties. Research has shown that incorporating imidazole derivatives into polymer matrices can significantly enhance their performance characteristics .

Data Table: Summary of Applications

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical differences between the target compound and related imidazole/heterocyclic derivatives:

Key Observations:

Substituent Effects: The methyl group in the target compound offers a balance between lipophilicity and solubility. Ethyl substitution () may enhance hydrophobic interactions but reduce solubility compared to methyl. Phenyl groups () introduce aromaticity and significantly increase molecular weight, likely reducing aqueous solubility.

Heterocyclic Core :

- Imidazole derivatives (target compound, ) exhibit distinct hydrogen-bonding capabilities due to the presence of two nitrogen atoms. Pyrimidine-based compounds () have a six-membered ring with different electronic properties, influencing binding affinity and metabolic stability.

Preparation Methods

Debus-Radziszewski Synthesis

This classical method involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions to form imidazole derivatives. For the target compound, the methylated imidazole ring is constructed by selecting appropriate aldehyde and amine precursors. This method is versatile but may require careful control of reaction conditions to avoid side products.

Wallach Synthesis

The Wallach method involves the cyclization of α-haloketones with ammonia or primary amines to form imidazole rings. This approach can be adapted to introduce the methyl group at the N-1 position of the imidazole and to attach the ethanamine side chain at the 5-position. Reaction conditions typically involve reflux in suitable solvents with controlled pH.

Decarboxylation of Amino Acid Precursors

A more modern and industrially relevant approach involves the decarboxylation of amino acid derivatives resembling histidine to yield the corresponding imidazole ethanamine. For example, L-histidine or its methylated analogs can be decarboxylated to produce the free amine, which is then converted to the dihydrochloride salt.

Industrially Feasible Continuous Flow Process

A significant advancement in the preparation of imidazole ethanamines, including analogs like 1-(1-methyl-1H-imidazol-5-yl)ethan-1-amine dihydrochloride, is the use of continuous flow reactors for decarboxylation reactions. This method offers:

- High purity (>99%) product

- High yield

- Reduced reaction times (minutes instead of hours)

- Lower energy consumption

- Enhanced impurity control

Process Description

- Starting Material: Solution of L-histidine or methylated analog in a suitable solvent (e.g., ethylene glycol, toluene, or mixtures)

- Catalyst: Acetophenone or substituted acetophenones (e.g., 4-methylacetophenone), cyclohexanone, or benzoyl peroxide used in 0.5 to 1.5 mole equivalents

- Reaction Conditions: Reflux temperature of the solvent, inert atmosphere (nitrogen or argon), residence time between 1 and 10 minutes

- Reactor Type: Plug flow reactor equipped with static mixing elements for efficient radial mixing and continuous flow

- Post-Reaction Processing: Isolation of free amine by extraction, filtration, or distillation; conversion to dihydrochloride salt by treatment with hydrochloric acid gas or aqueous HCl

- Purification: Recrystallization from solvents such as methanol and isopropyl alcohol with activated carbon treatment to remove impurities

Advantages Over Traditional Batch Methods

| Parameter | Traditional Batch Process | Continuous Flow Process |

|---|---|---|

| Reaction Time | Up to 26 hours | 1 to 10 minutes |

| Energy Consumption | High due to prolonged heating | Significantly reduced |

| Product Purity | Often <99% with impurities | ≥99% purity |

| Scalability | Limited due to batch variability | Easily scalable with consistent quality |

| Impurity Control | Difficult, leads to inconsistent yield | Enhanced via controlled residence time and mixing |

Example Purification Procedure

- Dissolve histamine dihydrochloride in methanol at 60–70 °C

- Add activated carbon and stir at 50–55 °C for 30 minutes

- Filter the solution and partially distill off the solvent

- Add isopropyl alcohol and stir at 60–70 °C for 1 hour

- Cool slowly to 10–15 °C to crystallize the product

- Filter and dry to obtain pure dihydrochloride salt

Research Findings and Notes

- Early methods such as Hashimoto et al. (Chemistry Letters, 1986) used cyclohexanone catalyst in cyclohexanol solvent but suffered from long reaction times and impurity issues.

- Processes using acetophenone catalysts and diethylene glycol solvents faced challenges in removing solvent residues, making them unsuitable for industrial scale.

- The continuous flow method resolves these issues by enabling rapid reaction, better mixing, and easier product isolation.

- The dihydrochloride salt form is preferred for pharmaceutical applications due to improved stability and solubility.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Debus-Radziszewski | Condensation of glyoxal, formaldehyde, ammonia | Versatile, classical | Requires strict control, impurities possible |

| Wallach Synthesis | Cyclization of α-haloketones with amines | Direct ring formation | May require harsh conditions |

| Batch Decarboxylation | Decarboxylation of amino acid precursors | Simple concept | Long reaction times, impurity issues |

| Continuous Flow Decarboxylation | Use of plug flow reactor with catalysts | High purity, short time, scalable | Requires specialized equipment |

Q & A

Q. What safety protocols are critical for handling this compound?

- Methodological Answer : Follow:

- PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact (LD₅₀ data unavailable; assume toxicity akin to histamine derivatives).

- Waste disposal : Neutralize with 1M NaOH before incineration to avoid HCl gas formation.

- Spill management : Absorb with vermiculite and ventilate the area to prevent inhalation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.